2-Hydroxy-4,6-dimethoxybenzoic acid

Description

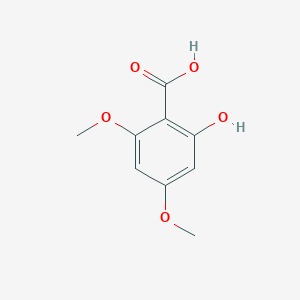

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIJLTBRQHFMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185726 | |

| Record name | 4,6-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-19-7 | |

| Record name | 2-Hydroxy-4,6-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3187-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of 2-Hydroxy-4,6-dimethoxybenzoic acid, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and potential applications, grounding all information in established scientific principles and methodologies.

Core Molecular Characteristics

This compound, a polysubstituted aromatic carboxylic acid, possesses a unique arrangement of functional groups that dictates its chemical behavior and potential utility.

Physicochemical Properties

A summary of the core physical and chemical properties of this compound is presented below. These parameters are critical for its handling, purification, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 3187-19-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₅ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| Melting Point | 160-162 °C | [2] |

| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [2] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [2] |

| Appearance | Solid | [2] |

| Solubility | Insoluble in water; Slightly soluble in aqueous acid and chloroform (with heating) | [2][3] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, the phenolic hydroxyl group, and the carboxylic acid proton. The aromatic protons would appear as two singlets in the aromatic region, a consequence of their meta-positioning to each other. The methoxy groups would each present as a singlet, likely at slightly different chemical shifts. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid, the aromatic carbons attached to the oxygen-containing substituents, the aromatic carbons bearing hydrogen atoms, and the carbons of the two methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group would be observed around 1700-1680 cm⁻¹. C-O stretching bands for the ether and carboxylic acid functionalities would appear in the 1320-1210 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, often starting from readily available phloroglucinol or its derivatives.

Synthetic Pathways

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below. This pathway leverages the inherent reactivity of the phloroglucinol core.

Caption: A plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Selective Methylation: The initial step involves the controlled monomethylation of phloroglucinol. The use of a limited amount of dimethyl sulfate and a mild base like potassium carbonate allows for the preferential formation of the monomethyl ether. A second, more forceful methylation step yields the dimethyl ether.

-

Formylation: The Vilsmeier-Haack or Gattermann reaction is a classic method for introducing a formyl group onto an activated aromatic ring, such as phloroglucinol dimethyl ether. The electron-donating nature of the methoxy groups directs the formylation to the ortho position of one of the methoxy groups.

-

Oxidation: The final step involves the oxidation of the aldehyde functionality to a carboxylic acid. Mild oxidizing agents like potassium permanganate under controlled conditions or hydrogen peroxide can achieve this transformation without significantly affecting the other functional groups on the ring.

Key Reactions and Reactivity

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the phenolic hydroxyl, and the electron-rich aromatic ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity also allows for the formation of phenoxides.

-

Aromatic Ring: The presence of three electron-donating groups (one hydroxyl and two methoxy) makes the aromatic ring highly activated towards electrophilic aromatic substitution. However, steric hindrance from the existing substituents will influence the position of incoming electrophiles.

Applications in Research and Development

While specific applications of this compound are not extensively documented in mainstream literature, its structural motifs are present in various biologically active natural products and synthetic compounds. This suggests its potential as a valuable building block in drug discovery and materials science.

Precursor in Organic Synthesis

The primary established use of this compound is as a reagent in the synthesis of more complex molecules. For instance, it has been used in the synthesis of rac Zearalenone-d6, an estrogenic mycotoxin often used as an internal standard in analytical chemistry.[2][3][4]

Potential Biological Activities

Many substituted hydroxybenzoic acids exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] Although the specific biological profile of the 2-hydroxy-4,6-dimethoxy isomer is not well-characterized, the activities of related compounds suggest potential avenues for investigation:

-

Antimicrobial and Antifungal Activity: Phenolic acids are known for their ability to disrupt microbial cell membranes and interfere with metabolic processes.

-

Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger, a property that is often enhanced by electron-donating substituents on the aromatic ring.

-

Anti-inflammatory Effects: Some hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways.

The structural similarity to compounds with known biological activities makes this compound a person of interest for screening in various biological assays.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS) for this compound and its close isomers.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Handling Precautions: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

A detailed, step-by-step protocol for safe handling is provided below.

Protocol for Safe Handling

-

Engineering Controls: Work in a chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.

-

Wear nitrile or other appropriate chemical-resistant gloves. .

-

Wear a lab coat to protect personal clothing.

-

-

Dispensing:

-

Carefully weigh the solid material on a balance within the fume hood.

-

Avoid generating dust. If dust is generated, use appropriate respiratory protection.

-

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is a multifaceted chemical compound with established utility as a synthetic intermediate and potential for broader applications in scientific research. Its rich functionality provides a platform for diverse chemical transformations, making it a valuable tool for synthetic chemists. Further investigation into its biological properties is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers, providing the necessary technical information to safely handle, utilize, and innovate with this compound.

References

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C9H10O5, 1 gram. Retrieved from [Link]

- Nowak, A., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 27(15), 4937.

-

PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic acid (CAS: 3187-19-7)

Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dimethoxybenzoic acid, a key organic compound utilized in specialized chemical synthesis. Identified by its CAS Number 3187-19-7, this document consolidates its fundamental chemical and physical properties, predicted spectroscopic profile, and a plausible synthetic pathway. Primarily geared towards researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices and outlines its established role as a critical reagent. The content herein is grounded in authoritative sources to ensure scientific integrity and practical applicability in a laboratory setting.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group ortho to the carboxylic acid and two methoxy groups on the benzene ring, dictates its chemical reactivity and physical characteristics. The precise arrangement of these functional groups is critical for its application as a specialized building block in organic synthesis.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3187-19-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₅ | [1][2][3] |

| Molecular Weight | 198.17 g/mol | [1][2] |

| Form | Solid | [2] |

| Predicted Boiling Point | 371.0 ± 42.0 °C | [2] |

| Predicted Density | 1.335 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water; Slightly soluble in chloroform (heated) and aqueous acid. | [2][5] |

| Storage Conditions | -20°C Freezer, under an inert atmosphere. | [2] |

Predicted Spectroscopic Profile

-

¹H NMR (Proton NMR):

-

Aromatic Protons: The two protons on the benzene ring are in distinct chemical environments. The proton at C5 (between the two methoxy groups) would appear as a doublet, while the proton at C3 (between the hydroxyl and a methoxy group) would appear as a corresponding doublet. Their expected chemical shifts would be in the range of 6.0-6.5 ppm, influenced by the strong electron-donating effects of the three oxygen-containing substituents.

-

Methoxy Protons: Two sharp singlets would be observed, each integrating to 3H. These would likely appear around 3.8-4.0 ppm.

-

Hydroxyl and Carboxylic Protons: Two broad singlets, corresponding to the phenolic -OH and carboxylic acid -COOH protons, would be visible. Their chemical shifts are highly dependent on solvent and concentration but could be expected in the regions of 5-7 ppm and 10-13 ppm, respectively.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The carboxylic acid carbon (-COOH) would be the most downfield signal, typically appearing around 170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected. The carbons attached to oxygen (C2, C4, C6) would be significantly downfield (150-165 ppm), while the carbons attached to hydrogen (C3, C5) and the carbon bearing the carboxyl group (C1) would appear at varying shifts.

-

Methoxy Carbons: The two methoxy (-OCH₃) carbons would appear as sharp signals around 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretching: A very broad band from ~2500-3300 cm⁻¹ would be prominent, characteristic of the hydrogen-bonded carboxylic acid O-H stretch, overlapping with the phenolic O-H stretch.

-

C=O Stretching: A strong, sharp absorption peak around 1680-1710 cm⁻¹ would indicate the presence of the carboxylic acid carbonyl group.

-

C-O Stretching: Multiple strong signals between 1000-1300 cm⁻¹ would correspond to the C-O stretching of the methoxy and carboxylic acid groups.

-

C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

Synthesis and Characterization Workflow

While specific, peer-reviewed synthesis protocols for this compound are not widely documented, a logical and effective synthetic route can be designed based on established organic chemistry principles. The most plausible approach involves the selective carboxylation of a corresponding phenol, a variant of the Kolbe-Schmitt reaction.

Proposed Synthetic Pathway

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

-

Reagent Preparation:

-

In a flame-dried, high-pressure reaction vessel equipped with a magnetic stirrer, add 3,5-dimethoxyphenol (1 equivalent).

-

Suspend the phenol in a suitable high-boiling point solvent (e.g., toluene).

-

Causality: A dry apparatus and inert atmosphere are critical to prevent quenching of the highly reactive phenoxide intermediate by atmospheric moisture.

-

-

Phenoxide Formation:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), add a strong base such as potassium carbonate (K₂CO₃, 2-3 equivalents) to the vessel.

-

Heat the mixture with vigorous stirring to facilitate the deprotonation of the phenolic hydroxyl group, forming the potassium phenoxide.

-

Causality: The formation of the phenoxide is essential as it activates the aromatic ring, making it sufficiently nucleophilic to attack the weakly electrophilic carbon dioxide.

-

-

Carboxylation:

-

Seal the reaction vessel and pressurize it with dry carbon dioxide (CO₂) gas to several atmospheres.

-

Heat the reaction to 150-180°C and maintain vigorous stirring for 12-24 hours.

-

Causality: High temperature and pressure are required to overcome the activation energy for the carboxylation of the aromatic ring, driving the reaction forward according to Le Châtelier's principle. The ortho-position is typically favored due to stabilization by the potassium cation.

-

-

Workup and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess CO₂.

-

Transfer the reaction mixture to a beaker and acidify by slowly adding aqueous hydrochloric acid (HCl) until the pH is ~1-2. A precipitate should form.

-

Causality: Acidification protonates the carboxylate salt and the excess phenoxide, causing the desired carboxylic acid product, which is insoluble in acidic water, to precipitate out.

-

Collect the crude solid product by vacuum filtration and wash with cold water to remove inorganic salts.

-

-

Purification and Validation:

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).

-

Causality: Recrystallization is a critical step to remove unreacted starting material and any isomeric byproducts, yielding a highly pure product.

-

Dry the purified crystals under vacuum.

-

Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the results to the predicted profiles.

-

Applications in Research and Drug Development

The primary and most well-documented application of this compound is as a specialized reagent in chemical synthesis.

Established Application: Synthesis of Mycotoxin Standards

This compound is a documented reagent used in the multi-step synthesis of isotopically labeled Zearalenone, specifically rac-Zearalenone-d6.[2][5]

-

Context and Importance: Zearalenone is an estrogenic mycotoxin produced by Fusarium fungi that commonly contaminates grains.[2][5] Regulatory bodies worldwide have strict limits on its presence in food and animal feed.

-

Role of the Compound: In analytical chemistry, particularly in methods like Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are essential for accurate quantification. This compound serves as a foundational building block for constructing the complex, labeled macrocyclic structure of the zearalenone standard. Its specific substitution pattern is crucial for the synthetic route.

Caption: Role as a precursor in the synthesis of analytical standards.

Potential Applications: A Structural Analogy Perspective

While direct biological studies on this compound are limited, the broader class of substituted hydroxybenzoic acids is an active area of research in drug discovery.

-

Anti-inflammatory and Antioxidant Potential: Structurally related compounds, such as 2-Hydroxy-4-methoxybenzoic acid, have demonstrated anti-inflammatory and antioxidant properties in preclinical models.[6] The presence of phenolic hydroxyl groups and their arrangement relative to other substituents can significantly influence free-radical scavenging capabilities.[6][7]

-

Anticancer Research: Other derivatives of benzoic acid have been investigated as potential anticancer agents, targeting various cell survival pathways.[6] The specific substitution pattern on the aromatic ring is key to biological activity.

For drug development professionals, this compound represents a scaffold that could be explored for novel therapeutic agents, although this would require extensive future investigation.

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on structurally similar chemicals.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.

-

Fire Safety: In case of fire, use dry chemical, CO₂, or foam extinguishers.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

Conclusion

This compound (CAS: 3187-19-7) is a valuable, albeit specialized, organic compound. Its primary established role as a key intermediate in the synthesis of analytical standards for mycotoxin analysis underscores its importance in the field of food safety and analytical chemistry. While its own biological activities remain largely unexplored, its structural similarity to other pharmacologically active benzoic acid derivatives suggests it may be a scaffold of interest for future research. This guide provides the foundational knowledge—from physical properties and predicted spectroscopic data to a plausible synthetic workflow and safe handling practices—required for its effective use in a scientific research setting.

References

-

CP Lab Safety. This compound, 97% Purity, C9H10O5, 1 gram. [Link]

-

Szabo-Scandic. 2-Hydroxy-6-methoxybenzoic acid-SDS-MedChemExpress. [Link]

-

National Institutes of Health (NIH). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound CAS#: 3187-19-7 [m.chemicalbook.com]

- 3. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 3187-19-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid: From Obscure Reagent to a Molecule of Latent Potential

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dimethoxybenzoic acid (CAS 3187-19-7), a substituted β-resorcylic acid derivative. While not extensively studied, this compound holds a niche yet significant role in the chemical synthesis of complex natural product analogs, most notably as a key reagent in the preparation of isotopically labeled zearalenone. This guide delves into the limited historical context of the molecule, its known synthetic applications, and its physicochemical properties. In the absence of direct experimental data, we will leverage the rich scientific literature on its isomers and related resorcylic acid lactones to infer potential synthetic pathways, spectroscopic characteristics, and prospective biological activities. This guide aims to consolidate the current fragmented knowledge and serve as a foundational resource for researchers in medicinal chemistry, natural product synthesis, and drug development, highlighting this compound as a molecule with untapped research potential.

Introduction: An Enigmatic Resorcylic Acid Derivative

Substituted benzoic acids are a cornerstone of organic chemistry, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Within this broad class, the hydroxybenzoic acids, and particularly the resorcylic acid family, are of significant interest due to their prevalence in natural products and their diverse biological activities. This compound is a member of this family, yet it remains a relatively obscure compound within the scientific literature.

Unlike its more celebrated isomers, which are known for their antioxidant, anti-inflammatory, and anticancer properties, this compound has primarily been utilized as a specialized chemical reagent. Its most prominent documented application is in the total synthesis of deuterated analogs of zearalenone, an estrogenic mycotoxin. This specific use underscores its importance as a tool for creating analytical standards and probes for mycotoxin research.

This guide seeks to illuminate this understudied molecule. By examining its known role and drawing logical parallels with its better-understood relatives, we can construct a detailed profile that not only documents what is known but also charts a course for future investigation. For the drug development professional and the research scientist, this compound represents an opportunity—a scaffold with latent potential waiting to be unlocked.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3187-19-7 | |

| Molecular Formula | C₉H₁₀O₅ | |

| Molecular Weight | 198.17 g/mol | |

| Melting Point | 160-162 °C | |

| Boiling Point (Predicted) | 371.0 ± 42.0 °C | |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in aqueous acid and chloroform (with heating). Insoluble in water. | |

| Appearance | Solid |

Inferred Spectroscopic Characteristics

Based on the principles of spectroscopy and data from structurally similar compounds, we can predict the key features of the NMR, IR, and Mass spectra of this compound. This inferred data provides a valuable reference for researchers seeking to identify and characterize this molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons: Two singlets are expected in the aromatic region, each integrating to one proton, demonstrating the symmetrical substitution pattern of the benzene ring.

-

Methoxy Protons: Two distinct singlets, each integrating to three protons, corresponding to the two methoxy groups at positions 4 and 6.

-

Hydroxyl and Carboxylic Acid Protons: Two broad singlets, corresponding to the phenolic hydroxyl and carboxylic acid protons, respectively. Their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the downfield region (typically >170 ppm) corresponding to the carboxylic acid carbon.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with those bearing oxygen substituents appearing at lower field.

-

Methoxy Carbons: Two signals in the aliphatic region (around 55-60 ppm) for the two methoxy group carbons.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group, and a sharper peak around 3400 cm⁻¹ for the phenolic hydroxyl.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkages of the methoxy groups.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak: A molecular ion peak (M⁺) at m/z = 198.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of a hydroxyl group (-17), a methoxy group (-31), and a carboxyl group (-45).

Synthesis and Historical Context

The history of the discovery and first synthesis of this compound is not well-documented in readily accessible scientific literature. It is likely that its initial preparation was not a landmark discovery but rather a stepping stone in a larger synthetic endeavor, which has led to its current status as a commercially available reagent.

Inferred Synthetic Pathways

The synthesis of substituted hydroxybenzoic acids is a well-established field of organic chemistry. Based on classical reactions, we can propose several viable synthetic routes to this compound.

3.1.1. Carboxylation of a Substituted Phenol

A plausible route would involve the carboxylation of 3,5-dimethoxyphenol. The Kolbe-Schmitt reaction, a well-known method for the synthesis of salicylic acids, could be adapted for this purpose. This reaction involves the treatment of a phenoxide with carbon dioxide under pressure and at elevated temperatures.

Figure 1: Proposed synthesis of this compound via the Kolbe-Schmitt reaction.

3.1.2. Modification of a Pre-existing Benzoic Acid

An alternative approach would be to start with a more readily available substituted benzoic acid and introduce the desired functional groups. For example, starting from 2,4,6-trihydroxybenzoic acid, selective methylation could yield the target molecule. This would require careful selection of methylating agents and protecting groups to achieve the desired regioselectivity.

Figure 2: Conceptual pathway for the synthesis of this compound from a trihydroxybenzoic acid precursor.

Role in the Synthesis of Zearalenone Analogs

The primary documented application of this compound is as a starting material for the synthesis of isotopically labeled zearalenone, specifically rac-Zearalenone-d6. Zearalenone is a mycoestrogen that belongs to the resorcylic acid lactone family of natural products. The synthesis of deuterated standards is crucial for accurate quantification of the natural toxin in food and environmental samples using mass spectrometry-based methods.

In these syntheses, the benzoic acid serves as the core aromatic component, which is then elaborated to construct the macrocyclic lactone structure of zearalenone. The specific substitution pattern of this compound is essential for building the final zearalenone scaffold.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for this compound, the extensive research on its isomers and related compounds provides a strong basis for predicting

An In-depth Technical Guide to 2-Hydroxy-4,6-dimethoxybenzoic Acid: A Compound at the Interface of Biosynthetic Theory and Synthetic Reality

Abstract

This technical guide provides a comprehensive examination of 2-Hydroxy-4,6-dimethoxybenzoic acid, a phenolic compound of interest in synthetic chemistry. Despite extensive investigation, this molecule has not been definitively identified from a natural source. This guide, therefore, navigates the intriguing space between its theoretical biogenesis, inspired by the well-documented pathways of structurally related fungal metabolites, and its tangible reality as a synthetic chemical entity. We will explore the natural occurrence of analogous hydroxybenzoic acids, propose a plausible biosynthetic pathway rooted in fungal polyketide synthesis, and provide a detailed protocol for its chemical synthesis and purification. Furthermore, we will discuss its potential biological activities, drawing inferences from structure-activity relationships of similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this and related molecules.

Introduction: The Enigma of a "Missing" Natural Product

This compound (CAS 3187-19-7) presents a fascinating case study in natural products chemistry. While its structure is deceptively simple, belonging to the vast family of hydroxybenzoic acids, there is a conspicuous absence of credible reports detailing its isolation from plant, fungal, lichen, or bacterial sources. This is in stark contrast to a plethora of its structural isomers and derivatives, which are widely distributed in nature. For instance, various dihydroxybenzoic acids are found in plants, and other methylated and hydroxylated benzoic acids are known metabolites in fungi and lichens.[1]

This guide addresses this scientific curiosity by providing a two-pronged exploration. First, we will delve into the established biosynthesis of resorcylic acid lactones, a class of fungal polyketides, to propose a theoretical biosynthetic pathway for this compound.[2][3][4] This provides a scientifically grounded hypothesis for its potential, yet undiscovered, natural existence. Second, we will pivot to the realm of synthetic chemistry, where this compound is a known and accessible entity. A detailed examination of its chemical synthesis and purification will be provided, offering a practical guide for researchers who wish to work with this molecule.

The Natural Context: A World of Structurally Related Compounds

While this compound itself appears to be absent from the natural world, its structural relatives are abundant. Understanding their origins provides a crucial framework for appreciating the subtle yet significant enzymatic steps that would be required for the biosynthesis of our target molecule.

| Compound | Natural Source(s) | Reference(s) |

| 2,4-Dihydroxybenzoic acid (β-Resorcylic acid) | Pterocarpus santalinus (Red Sandalwood), Adenanthera pavonina | [1] |

| Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) | Lichens (Roccella, Lecanora), Fungi (Penicillium, Chaetomium) | [1] |

| 6-Methylsalicylic acid | Fungi (Penicillium spp.) | [1] |

| p-Hydroxybenzoic acid | Carrots, oil palm, grapes | [1] |

The prevalence of these and other hydroxybenzoic acids underscores the versatility of biosynthetic machineries in plants and microorganisms to produce a diverse array of phenolic compounds.

A Theoretical Biosynthetic Pathway: Insights from Fungal Polyketide Synthesis

The structural core of this compound is a resorcylic acid (2,4-dihydroxybenzoic acid) moiety. In fungi, the biosynthesis of such structures is often accomplished via the polyketide pathway, catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs).[2][3][4] Specifically, the formation of resorcylic acid lactones, such as zearalenone, involves the collaboration of two iterative PKSs: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS).[2][4]

Based on this well-established paradigm, we can propose a hypothetical biosynthetic pathway for this compound. The initial steps would likely mirror the formation of a resorcylic acid core, followed by specific methylation events.

Proposed Biosynthetic Scheme:

-

Polyketide Chain Assembly: An iterative Type I PKS would catalyze the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.

-

Cyclization and Aromatization: The tetraketide would undergo an intramolecular aldol condensation and subsequent aromatization to form the 2,4-dihydroxybenzoic acid (β-resorcylic acid) core.

-

O-Methylation: Two distinct O-methylation steps, catalyzed by S-adenosyl methionine (SAM)-dependent O-methyltransferases, would be required to add methyl groups to the hydroxyls at positions 4 and 6, yielding this compound.

Chemical Synthesis and Purification: A Practical Approach

In the absence of a natural source, chemical synthesis provides the only viable route to obtain this compound for research purposes. Several synthetic strategies can be envisioned, often starting from commercially available substituted phenols or benzoic acids. A common approach involves the carboxylation of a dimethoxyphenol or selective methylation of a dihydroxybenzoic acid.

Exemplary Synthetic Protocol:

The following protocol is a representative example of a plausible synthetic route. Note: This is a generalized procedure and should be adapted and optimized by a qualified synthetic chemist.

Reaction: Carboxylation of 3,5-dimethoxyphenol via the Kolbe-Schmitt reaction.

Materials:

-

3,5-Dimethoxyphenol

-

Potassium carbonate, anhydrous

-

Carbon dioxide (high pressure)

-

Hydrochloric acid, concentrated

-

Suitable high-pressure reactor (autoclave)

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of the Phenoxide: In a dry high-pressure reactor, combine 3,5-dimethoxyphenol and a molar excess of anhydrous potassium carbonate.

-

Carboxylation: Seal the reactor and purge with an inert gas. Pressurize the reactor with carbon dioxide to the desired pressure and heat to the reaction temperature. Maintain the reaction under stirring for several hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess CO2. Dissolve the solid reaction mixture in water.

-

Acidification: Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Purification Protocol:

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Melting Point: Comparison with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared Spectroscopy: To identify key functional groups.

Potential Biological Activities: A Structure-Based Perspective

While specific biological activity data for this compound is limited, we can infer potential activities based on its structural similarity to other known bioactive phenolic acids.[5][6][7]

-

Antimicrobial and Antifungal Activity: Many hydroxybenzoic acid derivatives exhibit antimicrobial properties. The presence of both a hydroxyl and methoxy groups may modulate this activity. For instance, derivatives of 2,4-dihydroxybenzoic acid have shown fungistatic effects against phytopathogenic fungi.

-

Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging activity, a common feature of this class of compounds. However, the degree of activity is highly dependent on the substitution pattern.

-

Enzyme Inhibition: Structurally related compounds have been shown to inhibit various enzymes. For example, some benzoic acid derivatives can act as inhibitors of enzymes like tyrosinase.

It is important to emphasize that these are predicted activities based on structural analogy. Empirical testing of the synthetically derived this compound is necessary to validate these hypotheses.

Conclusion and Future Directions

This compound remains an intriguing molecule, seemingly absent from nature's vast chemical library, yet readily accessible through chemical synthesis. This guide has provided a comprehensive overview, from its theoretical biogenesis rooted in fungal polyketide synthesis to practical protocols for its laboratory preparation. The proposed biosynthetic pathway offers a roadmap for future genome mining and metabolic engineering efforts aimed at uncovering a potential natural source or creating a biocatalytic route to its production. For drug discovery and development professionals, the provided synthetic and purification protocols offer a clear path to obtaining this compound for biological screening. The exploration of its bioactivities, guided by the structure-activity relationships of its known relatives, represents a promising avenue for future research.

References

-

Gao, S., et al. (2010). Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis. Journal of the American Chemical Society, 132(13), 4879–4889. Available at: [Link]

-

Gao, Z., et al. (2014). Insights into the Biosynthesis of 12-Membered Resorcylic Acid Lactones from Heterologous Production in Saccharomyces cerevisiae. ACS Chemical Biology, 9(4), 933–942. Available at: [Link]

-

Gao, S., et al. (2010). Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis. ResearchGate. Available at: [Link]

-

Gao, S., et al. (2010). Enzymatic synthesis of resorcylic acid lactones by cooperation of fungal iterative polyketide synthases involved in hypothemycin biosynthesis. Semantic Scholar. Available at: [Link]

-

Watanabe, M., et al. (2007). Pentaketide resorcylic acid synthesis by type III polyketide synthase from Neurospora crassa. The FEBS Journal, 274(11), 2849–2859. Available at: [Link]

-

Szewczyk, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(11), 3147. Available at: [Link]

-

Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(5), 7985–8011. Available at: [Link]

-

Gianini, A. S., et al. (2007). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. Zeitschrift für Naturforschung C, 62(1-2), 31–36. Available at: [Link]

-

Lin, Y., et al. (2021). Microbial production of hydroxybenzoic acids and their derivatives. Biotechnology Advances, 49, 107754. Available at: [Link]

-

Chem Help ASAP. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. Available at: [Link]

-

Head, F. S. H., & Robertson, A. (1931). CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid. Journal of the Chemical Society (Resumed), 2432-2434. Available at: [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available at: [Link]

-

Monteiro, L. M. O., et al. (2022). Metabolic profiling of two white-rot fungi during 4-hydroxybenzoate conversion reveals biotechnologically relevant biosynthetic. eScholarship. Available at: [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Global Research Online. Available at: [Link]

-

Chen, Y., et al. (2023). 2,4‐Dihydroxybenzoic Acid, a Novel SA Derivative, Controls Plant Immunity via UGT95B17‐Mediated Glucosylation: A Case Study in Camellia Sinensis. Molecular Plant, 16(12), 1956–1969. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatic synthesis of resorcylic acid lactones by cooperation of fungal iterative polyketide synthases involved in hypothemycin biosynthesis. | Semantic Scholar [semanticscholar.org]

- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

A Comprehensive Technical Guide to the Structural Elucidation of 2-Hydroxy-4,6-dimethoxybenzoic Acid

Introduction

2-Hydroxy-4,6-dimethoxybenzoic acid, a polysubstituted phenolic compound, holds significant interest within the realms of natural product chemistry and synthetic organic chemistry. Its structural framework is a recurring motif in various biologically active molecules. Accurate and unambiguous structural determination is the cornerstone of understanding its chemical reactivity, biological function, and potential applications in drug development. This in-depth guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, integrating modern spectroscopic techniques with classical chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for the characterization of complex organic molecules.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C9H10O5 | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| Appearance | Pale Orange to Light Brown Solid | [2] |

| Solubility | Insoluble in water; Slightly soluble in aqueous acid and chloroform (with heating). | [1][2] |

| pKa | 3.19 ± 0.25 (Predicted) | [2] |

| Storage | -20°C Freezer, Under inert atmosphere | [1] |

A Synergistic Approach to Structural Elucidation

Caption: A typical workflow for the structural elucidation of an organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

Principle: High-Resolution Mass Spectrometry (HRMS) is the initial and one of the most critical steps, providing the exact mass of the molecule. This allows for the unambiguous determination of the molecular formula, a fundamental piece of information for any further structural analysis.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode to deprotonate the acidic carboxylic acid and hydroxyl groups.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation: For this compound (C9H10O5), the expected monoisotopic mass is 198.05282 g/mol . The HRMS spectrum should exhibit a prominent ion corresponding to [M-H]⁻ at m/z 197.0455. The high accuracy of the measurement allows for the confident assignment of the molecular formula C9H10O5, ruling out other potential elemental compositions with the same nominal mass.

Infrared Spectroscopy: Identifying Key Functional Groups

Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule.[3] Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular "fingerprint".[3] For this compound, IR spectroscopy is instrumental in confirming the presence of the hydroxyl, carbonyl, and aromatic functionalities.[3]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.[3]

Data Interpretation: The IR spectrum of this compound will display several characteristic absorption bands. The presence of a broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding.[4] The sharp, strong absorption around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the aryl carboxylic acid.[4] Aromatic C=C stretching vibrations are expected in the 1625-1465 cm⁻¹ region, while C-O stretching vibrations from the ether and carboxylic acid groups will appear in the 1320-1210 cm⁻¹ range.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | -COOH |

| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | -COOH |

| C=C Stretch (Aromatic) | 1625 - 1465 | Aromatic Ring |

| C-O Stretch (Ether & Acid) | 1320 - 1210 | Ar-O-CH₃ & -COOH |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the structure of this compound.[6][7]

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize overlapping solvent signals.[8]

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes:

-

¹H NMR

-

¹³C NMR

-

DEPT (Distortionless Enhancement by Polarization Transfer)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR Spectroscopy: Probing the Proton Skeleton

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show:

-

Two singlets in the aromatic region (δ 6.0-7.0 ppm): These correspond to the two aromatic protons. Their singlet nature indicates no adjacent protons.

-

Two singlets in the upfield region (δ 3.5-4.0 ppm): These are due to the protons of the two methoxy groups.

-

A broad singlet at lower field (δ > 10 ppm): This is characteristic of the carboxylic acid proton.

-

A singlet corresponding to the phenolic hydroxyl proton: Its chemical shift can be variable and may exchange with residual water in the solvent.

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Framework

Principle: ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule. DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: The ¹³C NMR spectrum of this compound will show nine distinct carbon signals:

-

One carbonyl carbon (δ > 165 ppm): From the carboxylic acid.

-

Six aromatic carbons (δ 90-165 ppm): Four of which are quaternary (substituted) and two are methine (CH) carbons.

-

Two methoxy carbons (δ 55-60 ppm).

The DEPT-135 spectrum will show the two aromatic CH carbons as positive signals and the two methoxy CH₃ carbons as positive signals, while the quaternary carbons will be absent.

2D NMR Spectroscopy: Connecting the Pieces

Principle: 2D NMR techniques reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.[9][10]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). For this compound, no cross-peaks are expected in the COSY spectrum, as the aromatic protons are not adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that reveals long-range correlations (typically over two or three bonds) between protons and carbons. These correlations are crucial for connecting the different fragments of the molecule.

Caption: Expected key HMBC correlations for this compound.

Putting It All Together: Final Structure Confirmation

By integrating the data from all the spectroscopic experiments, the structure of this compound can be unequivocally confirmed.

-

HRMS provides the molecular formula (C9H10O5).

-

IR confirms the presence of hydroxyl, carbonyl, and aromatic functionalities.

-

¹H and ¹³C NMR provide the number and types of protons and carbons.

-

HSQC links the protons to their directly attached carbons.

-

HMBC provides the crucial long-range correlations that piece the molecular fragments together, confirming the substitution pattern on the aromatic ring. For example, correlations from the methoxy protons to the aromatic carbons will definitively place them at positions 4 and 6.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. This guide has outlined a robust and self-validating workflow that ensures the unambiguous determination of its chemical structure. For researchers in natural product chemistry and drug development, a thorough and accurate structural characterization is a non-negotiable prerequisite for any further investigation into the biological activity and potential therapeutic applications of this and other complex organic molecules.

References

- Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). Google Scholar.

- NMR characterisation of natural products derived from under-explored microorganisms | Nuclear Magnetic Resonance: Volume 45 - Books. (2016, April 28). Royal Society of Chemistry.

- Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (1999). University of Aberdeen.

-

Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020, September 21). Hilaris Publisher. Retrieved January 8, 2026, from [Link]

-

Infrared spectra of benzoic acid monomers and dimers in argon matrix. (1996, May 1). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 8, 2026, from [Link]

-

2-Hydroxy-4,5-dimethoxybenzoic acid | C9H10O5. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. (2025, August 8). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Chemical Properties of Benzoic acid, 2-hydroxy-4-methoxy, DTBS. (n.d.). Cheméo. Retrieved January 8, 2026, from [Link]

-

2,6-Dimethoxybenzoic Acid | C9H10O4. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. Retrieved January 8, 2026, from [Link]

-

2-Hydroxy-6-methoxybenzoic acid | C8H8O4. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid. (1931). Journal of the Chemical Society (Resumed). Retrieved January 8, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). (n.d.). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

-

This compound, 97% Purity, C9H10O5, 1 gram. (n.d.). CP Lab Safety. Retrieved January 8, 2026, from [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

2,3-Dimethoxybenzoic acid. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

2,4-Dimethoxybenzoic acid | C9H10O4. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

3-Hydroxy-4,5-dimethoxybenzoic acid. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound CAS#: 3187-19-7 [m.chemicalbook.com]

- 2. 3187-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4,6-dimethoxybenzoic Acid

Introduction

2-Hydroxy-4,6-dimethoxybenzoic acid (CAS RN: 3187-19-7) is a polysubstituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Its structural features, including a salicylic acid core flanked by two methoxy groups, make it a valuable building block for more complex molecules. Accurate and unambiguous structural elucidation is paramount for its application in any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique set of spectroscopic challenges and opportunities. The interplay of the hydroxyl, carboxylic acid, and methoxy functional groups on the aromatic ring gives rise to a distinct fingerprint in each analytical technique.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the hydroxyl and carboxyl groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~6.1 - 6.3 | Doublet | 1H | Aromatic (H-3 or H-5) |

| ~5.9 - 6.1 | Doublet | 1H | Aromatic (H-5 or H-3) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.7 | Singlet | 3H | Methoxy (-OCH₃) |

Interpretation:

-

Aromatic Protons: The two aromatic protons (H-3 and H-5) are expected to appear as two distinct doublets in the upfield region of the aromatic spectrum due to the electron-donating effects of the hydroxyl and methoxy groups. Their coupling constant (J) should be small, characteristic of meta-coupling.

-

Methoxy Protons: The two methoxy groups are in different chemical environments and are therefore expected to show two separate singlets.

-

Acidic Protons: The carboxylic acid and phenolic hydroxyl protons will appear as broad singlets at a downfield chemical shift. Their exact position is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic Acid (C=O) |

| ~163 | Aromatic (C-OH) |

| ~160 | Aromatic (C-OCH₃) |

| ~158 | Aromatic (C-OCH₃) |

| ~105 | Aromatic (C-H) |

| ~95 | Aromatic (C-H) |

| ~90 | Aromatic (C-COOH) |

| ~56 | Methoxy (-OCH₃) |

| ~55 | Methoxy (-OCH₃) |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons: The oxygen-substituted aromatic carbons will appear in the range of 158-163 ppm. The carbons bearing protons will be significantly more upfield. The carbon attached to the carboxylic acid group will also be in the aromatic region.

-

Methoxy Carbons: The two methoxy carbons will have characteristic signals around 55-56 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3200 (broad) | O-H Stretch | Phenolic Hydroxyl (-OH) |

| ~1700-1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1620-1580 | C=C Stretch | Aromatic Ring |

| ~1250 and ~1050 | C-O Stretch | Aryl ethers (-OCH₃) |

Interpretation:

-

The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

-

A broad peak around 3200 cm⁻¹ would indicate the phenolic hydroxyl group.

-

A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1620-1580 cm⁻¹ region.

-

The C-O stretching of the methoxy groups will give rise to strong bands in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While experimental data for this specific compound is not readily compiled in public databases, a thorough understanding of the expected spectral features, based on its chemical structure and data from close analogs, provides a robust framework for its identification and characterization. The protocols and interpretive guidelines presented in this technical guide are intended to empower researchers in their synthetic and analytical endeavors involving this and related molecules, ensuring a high degree of scientific integrity and confidence in their results.

References

An In-depth Technical Guide to the Theoretical Properties of 2-Hydroxy-4,6-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,6-dimethoxybenzoic acid, a substituted derivative of salicylic acid, represents a class of phenolic compounds that has garnered interest within the scientific community. Its structural architecture, featuring a carboxylic acid, a hydroxyl group, and two methoxy groups on a benzene ring, suggests a rich chemical profile with potential for diverse applications, including in organic synthesis and medicinal chemistry. The strategic placement of these functional groups is anticipated to modulate its physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the theoretical properties of this compound, offering predictive insights into its behavior and potential applications. By leveraging computational models and established chemical principles, this document aims to serve as a valuable resource for researchers engaged in the study and utilization of this compound.

Core Chemical and Physical Properties

This compound, also known by its synonyms 4,6-Dimethoxysalicylic acid and 2,4-Dimethoxy-6-hydroxybenzoic acid, possesses the molecular formula C₉H₁₀O₅ and a molecular weight of 198.17 g/mol .[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3187-19-7 | [1] |

| Molecular Formula | C₉H₁₀O₅ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| Melting Point | 160-162 °C | |

| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [1] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in aqueous acid and chloroform (heated). Insoluble in water. | [2] |

Theoretical Physicochemical Properties: A Computational Insight

To facilitate a deeper understanding of the molecule's behavior in various chemical and biological environments, a suite of theoretical physicochemical properties has been calculated using established computational models. These predictions are invaluable for anticipating its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery contexts.

| Parameter | Predicted Value | Computational Tool/Method | Significance in Drug Development |

| pKa (strongest acidic) | 2.85 | ChemAxon | Governs ionization state at physiological pH, impacting solubility and receptor binding. |

| pKa (strongest basic) | -5.23 | ChemAxon | Indicates the likelihood of protonation of basic functional groups. |

| logP | 1.48 | ALOGPS | Predicts lipophilicity and the ability to cross biological membranes. |

| Water Solubility (logS) | -2.51 | ALOGPS | Crucial for formulation and bioavailability. |

| Topological Polar Surface Area (TPSA) | 86.99 Ų | SwissADME | Influences membrane permeability and oral bioavailability. |

| Bioavailability Score | 0.55 | SwissADME | An integrated score predicting the likelihood of good oral bioavailability. |

These predicted values suggest that this compound is a moderately lipophilic and acidic compound with reasonable water solubility. The TPSA value is within the range typically associated with good oral bioavailability.

Predicted Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The predicted ¹H NMR spectrum of this compound would likely exhibit the following key signals:

-

A singlet for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration.

-

Two distinct singlets for the two methoxy groups, likely in the range of 3.8-4.0 ppm.

-

Two aromatic protons appearing as doublets in the aromatic region (6.0-7.0 ppm), showing meta-coupling. The electron-donating methoxy groups and the hydroxyl group will shield these protons, shifting them upfield.

¹³C NMR (Predicted): The predicted ¹³C NMR spectrum is expected to show nine distinct signals:

-

A signal for the carboxylic acid carbon around 170 ppm.

-

Signals for the aromatic carbons, with those bearing oxygen substituents appearing at lower field (higher ppm) due to deshielding.

-

Signals for the two methoxy group carbons around 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid carbonyl group, expected around 1680-1710 cm⁻¹.

-

C-O stretching vibrations from the methoxy and hydroxyl groups in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

-

An O-H bend from the phenolic hydroxyl group.

UV-Vis Spectroscopy (Predicted)

The predicted UV-Vis spectrum in a polar solvent like ethanol is expected to show absorption maxima characteristic of a substituted benzene ring. The presence of the hydroxyl and methoxy auxochromes would likely result in a bathochromic (red) shift of the primary and secondary benzene absorption bands.

Synthesis and Reactivity

A plausible synthetic route to this compound involves the selective O-demethylation of 2,4,6-trimethoxybenzoic acid. This approach leverages the differential reactivity of the methoxy groups on the aromatic ring.

Rationale for Experimental Choices:

The choice of a Lewis acid like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) is critical for the selective demethylation of aryl methyl ethers.[3] The methoxy group at the 2-position is sterically hindered by the adjacent carboxylic acid group, which can influence the regioselectivity of the demethylation reaction. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reactivity of the Lewis acid. An aqueous workup is then necessary to hydrolyze the intermediate boron or aluminum complexes and protonate the resulting phenoxide to yield the final hydroxyl group.

Potential Biological Activities: An Inferential Analysis

While direct and extensive biological studies on this compound are limited, the activities of structurally related hydroxybenzoic acids provide a strong basis for inferring its potential pharmacological profile. Phenolic acids are well-documented for their antioxidant, antimicrobial, and cytotoxic properties.[4][5]

Antioxidant Activity: The presence of a phenolic hydroxyl group suggests that this compound could exhibit antioxidant activity by scavenging free radicals. The electron-donating methoxy groups may further enhance this activity by stabilizing the resulting phenoxy radical. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be employed to quantify this potential.[6]

Antimicrobial Activity: Many hydroxybenzoic acid derivatives have demonstrated antimicrobial effects against a range of bacteria and fungi.[4] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The minimum inhibitory concentration (MIC) against various pathogenic strains would need to be determined to assess its antimicrobial spectrum and potency.

Cytotoxic Activity: Derivatives of benzoic acid have been investigated for their potential as anticancer agents.[7] Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway. The cytotoxic potential of this compound could be evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its IC₅₀ values.

Conclusion

This technical guide has provided a detailed theoretical overview of this compound, encompassing its fundamental physicochemical properties, predicted spectral characteristics, a plausible synthetic route, and an inferential analysis of its potential biological activities. The computational data presented herein serves as a foundational resource for researchers, offering valuable insights to guide future experimental work. The exploration of its synthesis and the validation of its predicted biological activities through in vitro and in vivo studies will be crucial next steps in unlocking the full potential of this intriguing molecule.

References

-

ChemAxon. pKa Plugin. Available from: [Link]

- C. Stojkovic, et al. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules. 2020;25(5):1067.

-

SwissADME. Swiss Institute of Bioinformatics. Available from: [Link]

-

ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Available from: [Link]

-